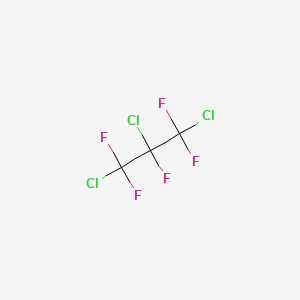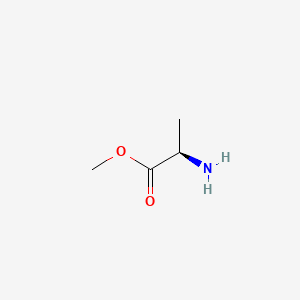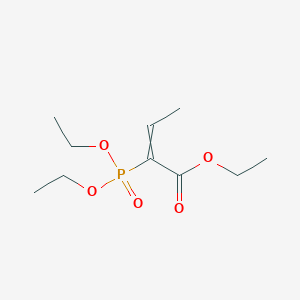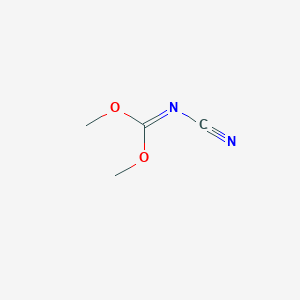
1,2,3-Trichloropentafluoropropane
Vue d'ensemble
Description
1,2,3-Trichloropentafluoropropane is a halogenated organic compound with the molecular formula C₃Cl₃F₅. It is known for its unique chemical properties, including a high density of 1.663 g/cm³, a boiling point of 74°C, and a melting point of -72°C . This compound is part of the fluoropropane series and is used in various industrial applications due to its stability and reactivity.
Applications De Recherche Scientifique
1,2,3-Trichloropentafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Medicine: Research into its potential use in drug design and delivery systems is ongoing.
Industry: It is used in the production of fluorinated compounds and as a refrigerant in some applications.
Mécanisme D'action
Biochemical Pathways
The degradation of halogenated aliphatic compounds like 1,2,3-Trichloropentafluoropropane in environments with relatively anoxic and/or reducing conditions is typically through reductive dechlorination . For 1,2-dihalocarbons, this process can include hydrogenolysis and dehydrohalogenation . The relative significance of these processes depends on various structural and energetic factors .
Pharmacokinetics
Its physical properties, such as a boiling point of 74°C and a density of 1.663, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of extensive research on this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its degradation through reductive dechlorination is more likely in environments with relatively anoxic and/or reducing conditions . Furthermore, its physical properties, such as its boiling point and density, may also influence its environmental behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trichloropentafluoropropane can be synthesized through the fluorination of trichloropropane. One common method involves the reaction of trichloropropane with antimony trifluorodichloride in a liquid organic medium . The reaction conditions typically include a controlled temperature and pressure environment to ensure the efficient exchange of chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes use specialized reactors and catalysts to achieve high yields and purity. The use of antimony trifluorodichloride as a fluorinating agent is common in these industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trichloropentafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form various fluorinated hydrocarbons.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium fluoride, typically under mild to moderate temperatures.
Reduction: Zinc or hydrogen in the presence of a catalyst can be used for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted fluoropropanes.
Reduction: Products include partially or fully reduced fluorinated hydrocarbons.
Oxidation: Products include oxidized derivatives of fluoropropane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,3-Tetrachloropropane
- 1,1,1,2,3,3,3-Heptafluoropropane
- 1,2-Dichloropropane
- 1,1,1,2,3-Pentafluoropropane
Uniqueness
1,2,3-Trichloropentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical properties. Its high density, low boiling point, and stability under various conditions make it particularly valuable in industrial and research applications .
Propriétés
IUPAC Name |
1,2,3-trichloro-1,1,2,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5/c4-1(7,2(5,8)9)3(6,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLQDHQDQZVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058794 | |
| Record name | 1,2,3-Trichloropentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-17-5 | |
| Record name | 1,2,3-Trichloro-1,1,2,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Trichloropentafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,3-trichloro-1,1,2,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Trichloropentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 1,2,3-trichloro-1,1,2,3,3-pentafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1607174.png)

